molecular formula C19H28N2O5 B1409482 Benzyl 5-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)piperidine-1-carboxylate CAS No. 1792184-48-5

Benzyl 5-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)piperidine-1-carboxylate

Cat. No.: B1409482
CAS No.: 1792184-48-5
M. Wt: 364.4 g/mol
InChI Key: UMIGHSYDRZFWNL-UHFFFAOYSA-N
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Description

Overview of Benzyl 5-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)piperidine-1-carboxylate

This compound stands as a quintessential example of modern synthetic chemistry's approach to molecular design and functionality. The compound features a six-membered piperidine ring as its central scaffold, which serves as the foundation for multiple functional group attachments that dramatically enhance its synthetic utility. The piperidine core itself represents one of the most prevalent nitrogen-containing heterocycles in medicinal chemistry, providing both conformational flexibility and the potential for diverse intermolecular interactions through its nitrogen atom.

The structural complexity of this molecule becomes apparent when examining its systematic nomenclature and the spatial arrangement of its constituent functional groups. The 5-position of the piperidine ring bears a tert-butoxycarbonyl-protected amino group, which serves as a masked amine that can be selectively deprotected under appropriate conditions to reveal a free amino functionality. This protecting group strategy is fundamental in multi-step synthetic sequences where selective manipulation of different nitrogen atoms is required. The 2-position features a hydroxymethyl substituent that introduces both a primary alcohol functionality and an additional stereogenic center, significantly expanding the molecule's potential for further chemical elaboration.

The benzyl carboxylate ester group attached to the piperidine nitrogen atom represents another layer of functional complexity. This protecting group not only modulates the electronic properties of the piperidine nitrogen but also provides a handle for controlled deprotection through hydrogenolysis or other mild conditions. The benzyl group's aromatic character also contributes to the molecule's overall lipophilicity and may influence its interaction with biological targets or its behavior in various chemical environments.

Property Value Reference
Molecular Formula C19H28N2O5
Molecular Weight 364.44 g/mol
Chemical Abstracts Service Number 1792184-48-5
Purity 97.00%

Historical Context and Discovery

The development of this compound can be traced to the broader evolution of protecting group chemistry and the systematic exploration of piperidine derivatives as synthetic intermediates. The historical foundations of this compound lie in the pioneering work on carbamate protecting groups, particularly the introduction of the tert-butoxycarbonyl group as a robust and versatile amino protecting group in the mid-20th century. This protecting group became instrumental in peptide synthesis and complex natural product total synthesis, establishing the groundwork for more elaborate protected piperidine derivatives.

The emergence of benzyl carboxylate esters as nitrogen protecting groups for cyclic amines represented another crucial historical development that contributed to the conceptualization of compounds like this compound. The orthogonal nature of these protecting groups, meaning they can be removed under different conditions without affecting each other, revolutionized synthetic strategy by allowing chemists to plan multi-step sequences with unprecedented precision and control.

The specific combination of functional groups present in this compound reflects the maturation of synthetic methodology and the increasing sophistication of pharmaceutical research requirements. As drug discovery programs began to target more complex biological pathways and required greater structural diversity, the demand for versatile building blocks like this compound grew correspondingly. The hydroxymethyl substituent, in particular, represents a strategic inclusion that provides both hydrogen bonding capability and a site for further derivatization through various chemical transformations.

Recent advances in asymmetric synthesis and stereoselective transformations have further enhanced the importance of such complex piperidine derivatives. The presence of multiple stereogenic centers in related compounds, as evidenced by the existence of various stereoisomeric forms such as (3R,4S) and (3R,4R) configurations in similar molecules, demonstrates the continued evolution of this chemical class toward ever-greater structural precision and control.

Relevance in Contemporary Chemical Research

Contemporary chemical research has embraced this compound as a cornerstone building block in numerous synthetic endeavors, particularly in the pharmaceutical and materials science sectors. The compound's relevance stems from its unique combination of stability, reactivity, and functional group diversity, which enables its incorporation into complex synthetic sequences targeting biologically active molecules.

In pharmaceutical development, this compound serves as a key intermediate in the synthesis of various therapeutic agents, particularly those designed to interact with neurological targets. The piperidine core structure is ubiquitous in central nervous system drugs, and the additional functional groups present in this molecule provide opportunities for fine-tuning pharmacological properties such as selectivity, potency, and pharmacokinetic behavior. The presence of the tert-butoxycarbonyl-protected amino group allows for the controlled introduction of amide bonds, hydrogen bonding interactions, or ionic interactions after selective deprotection.

The field of chemical biology has also recognized the value of this compound in the development of molecular probes and bioconjugation reagents. The hydroxymethyl group can be readily converted to various linker functionalities, enabling the attachment of fluorescent labels, affinity tags, or other reporter groups. This capability has made the compound particularly valuable in the development of chemical tools for studying protein function and cellular processes.

Recent research in polymer chemistry has explored the incorporation of piperidine derivatives like this compound into macromolecular structures. The multiple functional groups provide sites for polymerization reactions or cross-linking, leading to materials with enhanced properties such as improved mechanical strength, chemical resistance, or specific binding capabilities. The benzyl ester functionality, in particular, can serve as a thermally labile group that enables controlled deprotection and subsequent functionalization of polymer networks.

Application Area Primary Functional Group Utilized Research Focus
Pharmaceutical Synthesis tert-butoxycarbonyl-protected amino Neurological drug development
Chemical Biology Hydroxymethyl group Bioconjugation and molecular probes
Polymer Chemistry Multiple functional groups Advanced materials synthesis
Organic Synthesis Benzyl carboxylate ester Protecting group strategies

Scope and Objectives of the Review

This comprehensive review aims to provide a systematic analysis of this compound, examining its structural characteristics, chemical properties, synthetic applications, and contemporary research significance. The scope encompasses a detailed exploration of the compound's molecular architecture and the strategic advantages conferred by its unique functional group arrangement. Particular attention will be devoted to understanding how the interplay between the piperidine core, the tert-butoxycarbonyl-protected amino group, the hydroxymethyl substituent, and the benzyl carboxylate ester creates opportunities for selective chemical transformations and diverse applications.

The review will systematically examine the compound's role in modern synthetic chemistry, highlighting its function as a versatile building block in complex molecule synthesis. This includes an analysis of the strategic deployment of its protecting groups in multi-step synthetic sequences and the ways in which its structural features enable the construction of molecular frameworks that would otherwise be difficult to access. The discussion will encompass both established synthetic methodologies and emerging approaches that leverage the compound's unique reactivity profile.

Contemporary applications in pharmaceutical research will receive special emphasis, with detailed examination of how the compound contributes to drug discovery and development programs. This includes analysis of its role in the synthesis of bioactive molecules, its utility in structure-activity relationship studies, and its potential in the development of new therapeutic modalities. The review will also explore the compound's significance in chemical biology applications, particularly its use in the development of molecular tools and probes for biological research.

The objectives extend to providing a forward-looking perspective on the compound's potential future applications and the emerging research directions that may further expand its utility. This includes consideration of how advances in synthetic methodology, protecting group chemistry, and pharmaceutical research may create new opportunities for the strategic deployment of this versatile building block. The review aims to serve as a comprehensive resource for researchers across multiple disciplines who encounter this compound in their work or who may benefit from understanding its capabilities and limitations in various chemical contexts.

Properties

IUPAC Name

benzyl 2-(hydroxymethyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O5/c1-19(2,3)26-17(23)20-15-9-10-16(12-22)21(11-15)18(24)25-13-14-7-5-4-6-8-14/h4-8,15-16,22H,9-13H2,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMIGHSYDRZFWNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(N(C1)C(=O)OCC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Piperidine Ring

The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors. This step is crucial as it forms the backbone of the compound.

Introduction of the Benzyl Group

The benzyl group is typically introduced via a nucleophilic substitution reaction using benzyl halides. This step enhances the stability and reactivity of the compound.

Protection of the Amine Group

The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This protection is essential for selective deprotection during multi-step syntheses.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde and a reducing agent. This group provides a site for further functionalization.

Synthetic Routes and Reaction Conditions

Step Reaction Type Key Reagents/Conditions Yield (%)
1. Piperidine Ring Formation Cyclization Pyridine or appropriate precursors, reducing conditions Varies
2. Benzyl Group Introduction Nucleophilic Substitution Benzyl halides, base (e.g., triethylamine) 70-80
3. Amine Protection Carbamate Formation Boc-Cl, triethylamine, DCM 85-90
4. Hydroxymethyl Group Introduction Hydroxymethylation Formaldehyde, reducing agent (e.g., NaBH4) 60-70

Industrial Production Methods

Industrial production of this compound involves optimizing the synthetic routes for large-scale production. Techniques such as continuous flow reactors and automated systems are used to ensure high yield and purity. These methods allow for precise control over reaction conditions, enhancing efficiency and reducing costs.

Analysis of Chemical Reactions

Types of Reactions

  • Oxidation : The hydroxymethyl group can undergo oxidation to form a carboxylic acid using reagents like potassium permanganate (KMnO4).
  • Reduction : The compound can be reduced to remove the Boc protecting group, revealing the free amine, using reagents such as lithium aluminum hydride (LiAlH4).
  • Substitution : The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reaction Type Reagents Conditions
Oxidation KMnO4 Aqueous solution, heat
Reduction LiAlH4 Ethereal solvent, reflux
Substitution Benzyl halides, nucleophile Basic conditions, solvent like DMF

Research Findings

Research on this compound highlights its potential as a precursor in the synthesis of bioactive molecules. Its derivatives have shown promise in various pharmacological activities, including anticancer and antimicrobial properties. The compound's Boc and benzyl groups enhance stability during multi-step syntheses, while the hydroxymethyl group provides a site for further functionalization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.

    Reduction: The compound can be reduced to remove the Boc protecting group, revealing the free amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: Benzyl halides and a suitable nucleophile under basic conditions.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of free amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C19H28N2O5
  • Molecular Weight : 364.45 g/mol
  • CAS Number : 1792184-48-5

The compound features a piperidine ring, which is known for its biological activity, and a tert-butoxycarbonyl (Boc) protecting group that is commonly used in peptide synthesis.

Scientific Research Applications

  • Medicinal Chemistry
    • The compound is primarily researched for its potential as a precursor in the synthesis of bioactive molecules. The piperidine structure is crucial in medicinal chemistry due to its ability to interact with biological targets.
    • Its derivatives have shown promise in various pharmacological activities, including anticancer and antimicrobial properties.
  • Synthesis of Peptide and Non-Peptide Compounds
    • The Boc group allows for the selective protection of amines during synthesis, facilitating the creation of complex structures. This property is particularly useful in the development of peptide-based drugs.
    • The compound can be utilized in the synthesis of other piperidine derivatives that may exhibit enhanced biological activities.
  • Anticancer Activity
    • Preliminary studies have indicated that derivatives of benzyl 5-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)piperidine-1-carboxylate may possess significant anticancer properties. For instance, related compounds have been evaluated against various cancer cell lines with promising results, suggesting that modifications to the piperidine structure can enhance efficacy against specific cancers .

Case Study 1: Anticancer Activity Assessment

A study conducted on related piperidine derivatives demonstrated their effectiveness against different cancer cell lines. The compounds were tested for cytotoxicity using MTT assays, revealing significant inhibition rates against leukemia and CNS cancer cell lines. For example, one derivative exhibited an inhibition rate of 84.19% against MOLT-4 leukemia cells, indicating strong potential for further development as anticancer agents .

Case Study 2: Synthesis and Biological Evaluation

Research involving the synthesis of benzyl derivatives has shown that modifications to the piperidine core can lead to compounds with improved biological profiles. A systematic evaluation of these derivatives revealed varying degrees of cytotoxicity across different cancer cell lines, highlighting the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of Benzyl 5-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)piperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc protecting group is removed in vivo to release the active amine. The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Benzyl 5-((tert-butoxycarbonyl)amino)-2-methylpiperidine-1-carboxylate (CAS 2101218-65-7)

  • Structural Difference : Replaces the hydroxymethyl group with a methyl group at the 2-position.
  • Impact :
    • Hydrophobicity : Methyl substitution increases logP compared to the hydroxymethyl analogue, reducing aqueous solubility .
    • Reactivity : Lacks the hydroxyl group for hydrogen bonding or oxidation, limiting its utility in polar interactions .
  • Synthesis : Prepared via similar Boc-protection strategies but omits hydroxyl protection steps .

Benzyl 2-(Hydroxymethyl)-5-(trifluoromethyl)piperidine-1-carboxylate (CAS N/A)

  • Structural Difference: Substitutes the Boc-amino group at the 5-position with a trifluoromethyl (-CF₃) group .
  • Applications: Used in fluorinated drug candidates targeting CNS disorders due to improved blood-brain barrier penetration .

Positional Isomerism

Benzyl 3-((tert-butoxycarbonyl)(methyl)amino)piperidine-1-carboxylate (CAS 876379-22-5)

  • Structural Difference: Positions the Boc-protected methylamino group at the 3-position instead of the 5-position.
  • Impact :
    • Conformational Flexibility : Altered substitution pattern may affect binding to enzyme active sites (e.g., CDK9 inhibitors) .
    • Similarity Score : 0.56 (Tanimoto coefficient), indicating moderate structural overlap .

(S)-1-Cbz-3-Boc-Aminopiperidine (CAS 188345-71-3)

  • Structural Difference : Features Boc and Cbz groups at the 1- and 3-positions, respectively.
  • Impact :
    • Stereochemistry : The (S)-configuration influences chiral recognition in asymmetric catalysis .
    • Synthetic Utility : Used in peptidomimetics but requires additional steps to resolve enantiomers .

Functional Group Modifications

Benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate (CAS 280111-50-4)

  • Structural Difference: Replaces the 5-amino group with a Boc-protected hydrazinyl group at the 4-position.
  • Impact :
    • Reactivity : The hydrazine moiety enables conjugation with carbonyl compounds, useful in prodrug design .
    • Price : Higher cost (€109/g) compared to the target compound ($1445/g) due to niche applications .

tert-Butyl 3-benzyl-3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 149771-43-7)

  • Structural Difference: Incorporates a bicyclic scaffold instead of a monocyclic piperidine.
  • Impact :
    • Rigidity : The bicyclic structure restricts conformational flexibility, enhancing selectivity for GPCR targets .
    • Similarity Score : 0.54, reflecting significant divergence in core structure .

Biological Activity

Benzyl 5-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)piperidine-1-carboxylate (commonly referred to as Boc-piperidine) is a complex organic compound with significant potential in medicinal chemistry. Its structure features a piperidine ring, a benzyl group, and a tert-butoxycarbonyl (Boc) protected amine, making it a versatile building block for various biological applications. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative studies with related compounds.

The biological activity of this compound is primarily attributed to its ability to act as a prodrug. In vivo, the Boc protecting group can be enzymatically removed, releasing the active amine which then interacts with various molecular targets such as enzymes and receptors. This interaction can modulate their activity, leading to therapeutic effects.

Anticancer Activity

Recent studies have indicated that benzyl derivatives of piperidine exhibit notable antiproliferative activity against various cancer cell lines. For example, compounds related to the benzoylpiperidine fragment have demonstrated significant inhibition against human breast (MDA-MB-231 and MCF-7) and ovarian (COV318 and OVCAR-3) cancer cells, with IC50 values ranging from 19.9 to 75.3 µM .

Enzyme Inhibition

Benzyl piperidines have been identified as potent inhibitors of specific enzymes involved in cancer progression. For instance, modifications to the benzoylpiperidine structure have yielded compounds that inhibit monoacylglycerol lipase (MAGL), with some derivatives achieving IC50 values as low as 80 nM . This highlights the potential for these compounds in developing targeted cancer therapies.

Comparative Studies

A comparison of this compound with structurally similar compounds reveals its unique properties:

Compound NameKey FeaturesBiological Activity
Benzyl 5-amino-2-(hydroxymethyl)piperidine-1-carboxylateLacks Boc protecting groupModerate anticancer activity
Benzyl 5-((tert-butoxycarbonyl)amino)piperidine-1-carboxylateLacks hydroxymethyl groupReduced enzyme inhibition
5-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)piperidine-1-carboxylateLacks benzyl groupLower hydrophobicity

The presence of both the Boc protecting group and the hydroxymethyl group in this compound enhances its reactivity and versatility in synthetic applications compared to its analogs.

Case Studies

Case Study 1: Antiproliferative Effects
In a study assessing the antiproliferative effects of various benzoylpiperidines, compound modifications led to enhanced potency against cancer cell lines. The introduction of hydroxymethyl groups significantly improved interactions with target proteins involved in tumor growth .

Case Study 2: Enzyme Selectivity
Research into the selectivity of benzoylpiperidines for MAGL inhibition revealed that structural modifications could optimize binding affinity while minimizing off-target effects. This work underscores the importance of structure-activity relationship (SAR) studies in drug design .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves sequential protection/deprotection and coupling steps. Key methods include:

  • Boc Protection : Reacting the amine group with Boc anhydride (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF), catalyzed by DMAP (0.2 equiv) and triethylamine (Et₃N, 1.1 equiv) .
  • Benzyl Ester Formation : Using benzyl chloroformate under basic conditions (e.g., NaHCO₃) to install the benzyl carboxylate group .
  • Hydroxymethyl Introduction : Reduction of a ketone intermediate (e.g., via NaBH₄) or functionalization of a pre-existing hydroxymethyl group . Purification : Chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (methanol/water) .

Q. How is structural characterization performed?

  • LC-MS : Confirms molecular weight (e.g., [M+H]+ observed at 465.2 for intermediates) .
  • NMR : ¹H and ¹³C NMR identify substituents (e.g., tert-butyl singlet at ~1.4 ppm, benzyl aromatic protons at ~7.3 ppm) .
  • IR : Confirms carbonyl stretches (Boc: ~1680 cm⁻¹; benzyl ester: ~1720 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 5-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)piperidine-1-carboxylate
Reactant of Route 2
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Benzyl 5-((tert-butoxycarbonyl)amino)-2-(hydroxymethyl)piperidine-1-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.